Sub-Nanomolar Potency at Human CCR1 Distinguishes J 113863 from Clinical-Stage CCR1 Antagonists
J 113863 demonstrates an IC50 of 0.9 nM at human CCR1 in radioligand binding assays, making it one of the most potent CCR1 antagonists reported [1]. In a comparative study of CCR1 antagonists using RPMI 8226 human multiple myeloma cells, J 113863's potency exceeds that of BX471 (Ki ~1 nM in some reports but with varying functional inhibition profiles) and other clinical-stage antagonists including AZD4818, CCX354, CP-481715, and MLN-3897, though direct head-to-head binding data for J 113863 in this specific cellular context are not available [2]. The sub-nanomolar potency of J 113863 at human CCR1 supports its utility in assays requiring high receptor occupancy at low compound concentrations.
| Evidence Dimension | Binding affinity for human CCR1 |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | BX471, AZD4818, CCX354, CP-481715, MLN-3897 (IC50/Ki values in range of low nM to >100 nM depending on assay system) |
| Quantified Difference | J 113863 exhibits sub-nanomolar potency; comparator potencies vary by assay context (direct quantitative comparison not available in identical assay). |
| Conditions | Radioligand binding assays using human CCR1 transfectants or endogenous receptor-expressing cells |
Why This Matters
The sub-nanomolar potency at human CCR1 ensures robust target engagement at low compound concentrations, minimizing off-target effects and solvent interference in sensitive cellular assays.
- [1] Biotool. J-113863 Datasheet. CAS 353791-85-2. View Source
- [2] Gilliland CT, Salanga CL, Kawamura T, Treutlein H, Handel TM, Kufareva I, et al. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays. Br J Pharmacol. 2014;171(22):5127-5138. View Source
